molecular formula C16H16N4S2 B11501897 5-methyl-3-phenyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

5-methyl-3-phenyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11501897
M. Wt: 328.5 g/mol
InChI Key: CKOPKDCYLZHBDH-UHFFFAOYSA-N
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Description

5-METHYL-3-PHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that features a unique combination of thiazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-3-PHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as sodium ethoxide or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-3-PHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

5-METHYL-3-PHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-METHYL-3-PHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-3-PHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to its combination of thiazole and pyrimidine rings, which provides a distinct set of chemical and biological properties. This structural uniqueness allows for diverse applications and potential therapeutic benefits.

Properties

Molecular Formula

C16H16N4S2

Molecular Weight

328.5 g/mol

IUPAC Name

5-methyl-3-phenyl-7-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C16H16N4S2/c1-11-17-14(19-9-5-6-10-19)13-15(18-11)20(16(21)22-13)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

CKOPKDCYLZHBDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCCC3)SC(=S)N2C4=CC=CC=C4

Origin of Product

United States

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